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molecular formula C12H17N3O2 B8479298 (1-Pyrimidin-4-yl-cyclopropyl)-carbamic acid tert-butyl ester

(1-Pyrimidin-4-yl-cyclopropyl)-carbamic acid tert-butyl ester

Cat. No. B8479298
M. Wt: 235.28 g/mol
InChI Key: ZQAJZYISNJONOM-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

To a solution of [1-((E)-3-Dimethylamino-acryloyl)-cyclopropyl]-carbamic acid tert-butyl ester (600 mg, 2.4 mmol) was added triethylamine (1.3 mL, 9.4 mmol) and formamidine hydrochloride (570 mg, 7.1 mmol) at room temperature. The reaction was stirred at 75-80° C. for 14 h. The volatiles were removed in vacuo to give a crude solid mass that was purified by preparative reversed phase HPLC to give 115 mg of the title compound as a light yellow solid, m/z 236.36 [M+1]+.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1([C:11](=O)/[CH:12]=[CH:13]/[N:14](C)[CH3:15])[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].C([N:21](CC)CC)C.Cl.C(N)=N>>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1([C:11]2[CH:12]=[CH:13][N:14]=[CH:15][N:21]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CC1)C(\C=C\N(C)C)=O)=O
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
570 mg
Type
reactant
Smiles
Cl.C(=N)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 75-80° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude solid mass that
CUSTOM
Type
CUSTOM
Details
was purified by preparative reversed phase HPLC

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CC1)C1=NC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: CALCULATEDPERCENTYIELD 20.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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